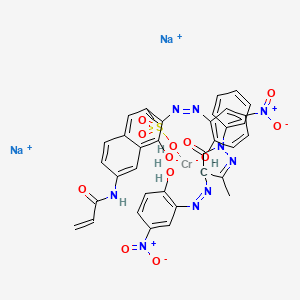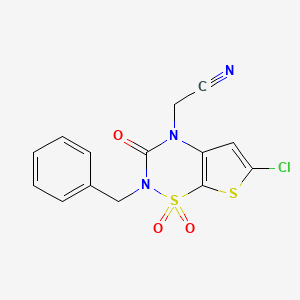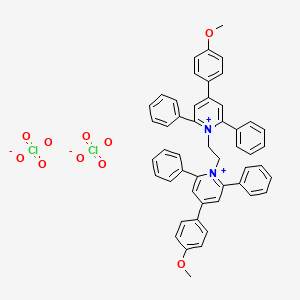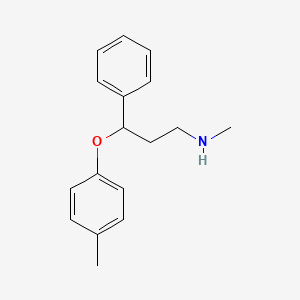
(+-)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone is a complex organic compound belonging to the indenoisoquinoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of Schiff bases with homophthalic anhydrides, followed by cyclization reactions. The use of thionyl chloride is often employed to facilitate the formation of the indenoisoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be applied to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized indenoisoquinolines .
Aplicaciones Científicas De Investigación
(±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and cellular processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone involves its interaction with molecular targets such as topoisomerase I. By inhibiting this enzyme, the compound interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the induction of DNA damage response and the activation of apoptotic signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
Indenoisoquinoline: A class of compounds with similar core structures but different substituents.
Camptothecin: Another topoisomerase I inhibitor with a different structural framework.
Quinoline: A related compound with a simpler structure and different biological activities.
Uniqueness
(±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone is unique due to its specific arrangement of methoxy and hydroxy groups, which confer distinct chemical properties and biological activities. Its ability to inhibit topoisomerase I without the structural complexity of camptothecin makes it a promising candidate for further research and development .
Propiedades
Número CAS |
136540-28-8 |
|---|---|
Fórmula molecular |
C22H23NO6 |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
11-hydroxy-2,3,8,9-tetramethoxy-6,11-dimethylindeno[1,2-c]isoquinolin-5-one |
InChI |
InChI=1S/C22H23NO6/c1-22(25)14-10-18(29-6)17(28-5)9-13(14)20-19(22)11-7-15(26-3)16(27-4)8-12(11)21(24)23(20)2/h7-10,25H,1-6H3 |
Clave InChI |
UNHMZCIQRJNBRB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C(=O)N3C)OC)OC)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


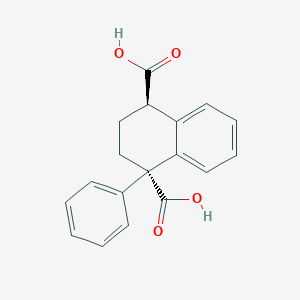
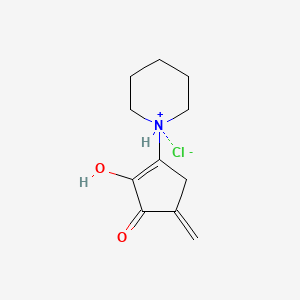

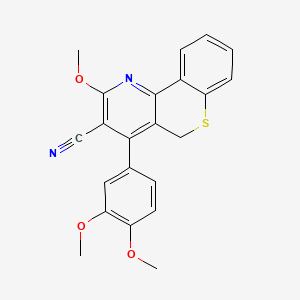
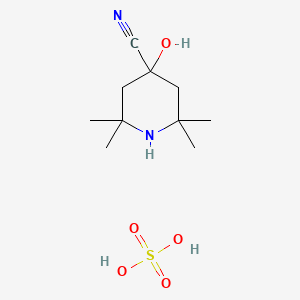



![(E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate](/img/structure/B12767262.png)
